molecular formula C15H14O10 B1232181 2-Caffeoylisocitric acid

2-Caffeoylisocitric acid

Cat. No.: B1232181
M. Wt: 354.26 g/mol
InChI Key: KYSQDMNDMYECNZ-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Caffeoylisocitric acid (C-IA) is a specialized caffeic acid derivative and one of the most abundant phenolic compounds found in the leaves of various amaranth ( Amaranthus sp.) species, where it is found almost exclusively . This compound is of significant interest in pharmacological and nutritional research due to its potent anti-inflammatory and antioxidant activities, as demonstrated in cellular models. Studies using LPS-challenged RAW 264.7 macrophages have shown that this compound, at concentrations of 10 µM, exerts its anti-inflammatory effects by directly impairing the NF-κB signaling pathway. This is achieved by reducing the translocation of the p65 subunit into the nucleus, leading to significantly lower mRNA and protein levels of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) . Beyond its role in NF-κB inhibition, recent research highlights this compound as a novel Keap1-dependent activator of the transcription factor Nrf2, a master regulator of the cellular antioxidant response. In studies on mesangial cells under high glucose conditions, this compound mitigated oxidative stress, inflammation, and extracellular matrix accumulation by disrupting the Keap1-Nrf2 complex, leading to Nrf2 activation and subsequent upregulation of antioxidant enzymes . These mechanisms underscore its potential research value in models of inflammatory diseases and diabetic nephropathy . Given its unique structure and promising biological activities, this compound is a valuable compound for research into inflammation, oxidative stress, and natural product pharmacology. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O10

Molecular Weight

354.26 g/mol

IUPAC Name

1-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C15H14O10/c16-9-3-1-7(5-10(9)17)2-4-12(20)25-13(15(23)24)8(14(21)22)6-11(18)19/h1-5,8,13,16-17H,6H2,(H,18,19)(H,21,22)(H,23,24)/b4-2-

InChI Key

KYSQDMNDMYECNZ-RQOWECAXSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C\C(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Identification in Plant Species

The identification of 2-caffeoylisocitric acid has been documented in a diverse range of plant species, from leafy vegetables to fruits and medicinal herbs.

This compound (C-IA) is a prominent phenolic acid found in the leaves of numerous Amaranthus species. researchgate.netresearchgate.netnih.gov In fact, some research suggests that with regard to food sources, C-IA is exclusively found in various amaranth (B1665344) species. researchgate.netnih.govdntb.gov.uanih.govgrafiati.comgrafiati.com It is considered one of the most abundant hydroxycinnamic acid derivatives in amaranth leaves. researchgate.netresearchgate.netnih.gov The compound has been identified in species including Amaranthus cruentus, Amaranthus hypochondriacus, and Amaranthus caudatus, which are often cultivated for their seeds, as well as in species like Amaranthus tricolor and Amaranthus hybridus, whose leaves are consumed as vegetables. researchgate.netnih.govgrafiati.com The isolation of this compound from the leaves of Amaranthus hybridus has been described in scientific literature. researchgate.net Studies have confirmed its presence across a wide range of amaranth genotypes. researchgate.net

The presence of this compound in Coriandrum sativum is not as definitively established as in Amaranthus. Research on the phenolic compounds in coriander has identified various caffeic acid derivatives. nih.gov One study successfully isolated a related compound, 2S,3S-2-O-caffeoyl-hydroxycitric acid, from a hot water extract of the aerial parts of coriander. researchgate.net In that same study, the authors mention this compound in the context of its presence in orchard grass, but not directly in their coriander samples. researchgate.net Other analyses of coriander have identified compounds such as coumaric acid, ferulic acid, and sinapic acid. mdpi.com While caffeic acid derivatives are present, the specific identification of this compound in coriander requires further investigation.

trans-Caffeoylisocitric acid has been successfully identified and isolated from the plant Potentilla fragarioides L. nih.gov This discovery was significant as it marked the first identification of this compound within the Potentilla genus. nih.govresearchgate.net

Caffeoyl-isocitric acid has been identified as a key phenolic compound in pineapple, particularly in the context of the plant's response to disease. researchgate.net Its presence has been linked to fruitlet core rot, a major post-harvest disease. researchgate.net Research has shown that the concentration of caffeoyl-isocitric acid, along with coumaroyl-isocitric acid, increases dramatically in pineapple fruitlets infected with the fungal pathogen Fusarium ananatum. nih.gov These compounds are considered determining markers of the black spots that characterize the disease.

The leaves of the pumpkin species Cucurbita moschata have been found to contain this compound. dntb.gov.uaresearchgate.netnih.govnih.gov Studies analyzing the phenolic metabolites of these leaves have confirmed its presence. dntb.gov.uaresearchgate.netnih.gov The stability of this compound can be affected by processing methods. For instance, research on the effects of blanching on pumpkin leaves revealed that steam blanching in plain water led to a loss of 18.88% of the this compound content. dntb.gov.uaresearchgate.net

Ananas comosus (L.) Merr. (Pineapple)

Quantitative Analytical Surveys of this compound Content Across Diverse Plant Tissues and Genotypes

Quantitative analyses have revealed variations in the concentration of this compound depending on the plant species, genotype, and tissue, as well as in response to external factors.

In Amaranthus species, the concentration of this compound in the leaves is notably high, comparable to the levels of other widespread phenolic compounds like caffeic acid and chlorogenic acid found in other vegetables. nih.gov A study that quantified esterified phenolic acids in the leaves of 14 different amaranth genotypes identified two isomers of caffeoylisocitric acid as the main esterified phenolic acids present. researchgate.net

In pineapple (Ananas comosus), the levels of caffeoyl-isocitric acid are significantly influenced by fungal infection. In fruitlets infected with Fusarium ananatum, the concentration of caffeoyl-isocitric acid showed a dramatic 200-fold increase compared to healthy fruitlets. nih.gov This highlights its role as a phytoalexin, a compound produced by plants in response to pathogenic attack.

For pumpkin leaves (Cucurbita moschata), while the presence of this compound is confirmed, quantitative data across different genotypes or tissues is limited in the reviewed literature. However, the impact of processing has been quantified, with an 18.88% reduction observed after steam blanching. dntb.gov.uaresearchgate.net

The following tables summarize the findings on the occurrence and quantitative aspects of this compound.

Table 1: Identification of this compound in Various Plant Species

Plant Species Common Name Presence Confirmed Notes
Amaranthus species Amaranth Yes Identified as a major phenolic compound in leaves of A. cruentus, A. hypochondriacus, A. caudatus, A. tricolor, A. hybridus. researchgate.netnih.govgrafiati.com
Coriandrum sativum L. Coriander Unconfirmed A related compound, 2S,3S-2-O-caffeoyl-hydroxycitric acid, has been identified. researchgate.net
Potentilla fragarioides L. Yes trans-Caffeoylisocitric acid was isolated from this species. nih.gov
Ananas comosus (L.) Merr. Pineapple Yes Levels increase significantly in response to fungal infection. nih.gov

Table 2: Quantitative Insights into this compound Content

Plant Species Tissue/Condition Quantitative Finding
Amaranthus species Leaves Concentrations are comparable to caffeic and chlorogenic acid levels in other vegetables. nih.gov Two isomers are the main esterified phenolic acids in 14 genotypes. researchgate.net
Ananas comosus (L.) Merr. Infected Fruitlets A 200-fold increase in concentration compared to healthy fruitlets was observed. nih.gov

Factors Influencing Biosynthesis and Accumulation in Plants (e.g., environmental stimuli, developmental stages, stress conditions)

The biosynthesis and accumulation of this compound in plants are influenced by a variety of internal and external factors. These include the plant's developmental stage, environmental conditions, and exposure to biotic and abiotic stressors.

Developmental Stages:

The concentration of this compound can vary significantly throughout the life cycle of the plant. Research on Amaranthus caudatus has shown that the levels of phenolic compounds, including likely this compound, fluctuate between different growth stages. semanticscholar.org A study on ten amaranth varieties indicated that phytochemical content, such as flavonoids and other phenolic compounds, changes between the vegetative stage and the post-flowering stage. grafiati.com Specifically, in Amaranthus caudatus, the highest phenolic content was observed in the latest of three developmental stages studied. semanticscholar.org

Environmental Stimuli:

Environmental factors play a crucial role in the production of secondary metabolites in plants.

Altitude: Plants grown at higher altitudes often exhibit enhanced production of secondary metabolites as a defense mechanism against increased stress conditions like UV radiation and lower temperatures. semanticscholar.orgms-editions.cl In Amaranthus caudatus, plants grown at a higher altitude demonstrated greater antioxidative potential and higher total phenolic content compared to those at a lower altitude. semanticscholar.org This suggests a correlation between higher altitude and increased accumulation of compounds like this compound. semanticscholar.orgresearchgate.net

Temperature and CO2: Elevated temperatures have been shown to increase the concentration of major secondary metabolite compounds in Amaranthus cruentus. nih.gov Similarly, elevated atmospheric CO2 can also impact the production of phenolic compounds. nih.gov

UV Radiation: Ultraviolet (UV) radiation is a well-known stimulus for the biosynthesis of phenolic compounds in plants, which serve as a protective screen against UV-induced damage. nih.govfrontiersin.orgresearchgate.net While direct studies on UV radiation's effect on this compound are limited, the general response of plants to UV stress involves the upregulation of the phenylpropanoid pathway, which is responsible for the synthesis of caffeic acid, a precursor to this compound. cirad.fr

Stress Conditions:

Both biotic and abiotic stresses can trigger an increased accumulation of this compound and related phenolic compounds as part of the plant's defense response.

Biotic Stress (Fungal Infection): In pineapple, infection with the fungus Fusarium ananatum, the causal agent of fruitlet core rot, leads to a dramatic increase in the concentration of this compound in the infected fruitlets. cirad.fr For instance, in the 'MD-2' pineapple cultivar, this compound levels peaked at 2,416 μg g-1 dry weight four days after inoculation. cirad.fr This accumulation is a recognized plant defense response to pathogen attack. cirad.fr

Abiotic Stress:

Drought: Drought stress is known to cause changes in plant physiological and metabolic processes. grafiati.com Plants respond to osmotic stress by producing various phenolic compounds, including derivatives of caffeic acid, to scavenge reactive oxygen species and protect against oxidative damage. researcherslinks.comdoaj.org

Salinity: High salinity is another abiotic stress that can enhance the production of caffeic acid and its derivatives in tolerant plants. researcherslinks.commdpi.com

Oxidative Stress: The accumulation of this compound is linked to the mitigation of oxidative stress. researchgate.net Its precursor, caffeic acid, is actively involved in the plant's antioxidant defense mechanisms. researcherslinks.comdoaj.org

The following table summarizes the key factors known to influence the biosynthesis and accumulation of this compound and related phenolic compounds.

Factor CategorySpecific FactorPlant Species StudiedObserved Effect on Compound Accumulation
Developmental Growth StageAmaranthus caudatus, other Amaranthus varietiesConcentration varies between vegetative and post-flowering stages; highest in the latest developmental stage studied for A. caudatus. semanticscholar.orggrafiati.com
Environmental AltitudeAmaranthus caudatusHigher altitude correlates with increased total phenolic content and antioxidant activity. semanticscholar.orgresearchgate.net
Environmental High TemperatureAmaranthus cruentusIncreased temperature leads to a higher composition of major secondary metabolites. nih.gov
Environmental UV RadiationGeneral plant responseGenerally stimulates the production of phenolic compounds as a protective mechanism. nih.govfrontiersin.orgresearchgate.net
Stress Fungal Infection (Fusarium ananatum)Pineapple (Ananas comosus)Dramatic increase in this compound in infected tissues. cirad.fr
Stress DroughtGeneral plant responseInduces production of caffeic acid derivatives to combat oxidative stress. grafiati.comresearcherslinks.comdoaj.org
Stress SalinityGeneral plant responseTolerant plants show higher accumulation of caffeic acid derivatives. researcherslinks.commdpi.com

Biosynthesis, Biotransformation, and Metabolic Pathways

Enzymatic Synthesis Mechanisms

The formation of 2-caffeoylisocitric acid is an enzymatic process involving the esterification of isocitric acid with caffeic acid, which is activated as a coenzyme A (CoA) thioester. This synthesis is intrinsically linked to the broader phenylpropanoid pathway, which supplies the necessary phenolic precursors.

The specific enzymatic reaction that forms this compound is catalyzed by a class of enzymes known as acyltransferases. Research has identified hydroxycinnamoyl-CoA:tartrate/isocitrate hydroxycinnamoyltransferase activity in protein preparations from cell suspension cultures of Amaranthus cruentus nih.gov. This enzyme facilitates the transfer of a hydroxycinnamoyl group, such as a caffeoyl group, from its activated thioester form, caffeoyl-CoA, to an acceptor molecule, in this case, isocitric acid nih.gov. This transferase activity is crucial for the accumulation of hydroxycinnamic acid esters of isocitric acid in certain plants like amaranth (B1665344) nih.govniif.hu. The enzyme demonstrates specificity for the acyl acceptor, with isocitric acid being a key substrate for the formation of this compound.

The biosynthesis of the precursors for this compound is dependent on the phenylpropanoid pathway, a major route in plant secondary metabolism. nih.govtuscany-diet.net This pathway provides the essential caffeoyl-CoA molecule.

The process begins with the amino acid phenylalanine. wikipedia.orgfrontiersin.org A sequence of three core enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a central intermediate:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form cinnamic acid. nih.govwikipedia.org

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates cinnamic acid to produce p-coumaric acid. nih.govfrontiersin.org

4-Coumarate:CoA ligase (4CL) subsequently activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. tuscany-diet.netfrontiersin.org

To generate the caffeoyl moiety, p-coumaroyl-CoA undergoes further hydroxylation. In flowering plants, this often involves a "shikimate shunt." nih.govrsc.orgHydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate. nih.govresearchgate.net The resulting p-coumaroyl-shikimate is then hydroxylated at the 3' position by p-coumaroyl-shikimate 3'-hydroxylase (C3'H) , another P450 enzyme, to yield caffeoyl-shikimate. nih.govresearchgate.net The caffeoyl group can then be transferred back to CoA, forming caffeoyl-CoA, which serves as the direct precursor for the synthesis of this compound. researchgate.net The other precursor, isocitric acid, is a common intermediate of the primary metabolic Krebs cycle.

Hydroxycinnamoyl-CoA: Isocitric Acid Hydroxycinnamoyltransferase Activity

Metabolic Fate in Biological Systems (Excluding Human Clinical Metabolism)

Once ingested, this compound undergoes significant transformation by the gut microbiota. Its metabolic fate has been investigated through in vitro studies that simulate the conditions of the gastrointestinal tract.

Studies utilizing in vitro fermentation with human fecal samples have been conducted to investigate the gastrointestinal microbial degradation of this compound. nih.gov These experiments show that the compound is metabolized by the gut microbiota, although the resulting metabolite profiles can differ significantly between individuals. nih.govresearchgate.net The biotransformation of this compound by the gut microbiome is considered comparable to that of the more widely studied chlorogenic acid. mdpi.comnih.gov

The degradation of this compound by human gut microbiota in vitro leads to the formation of several smaller phenolic compounds. researchgate.net The primary metabolic pathway involves the initial reduction of the caffeic acid moiety's double bond to form 3-(3',4'-dihydroxyphenyl)propanoic acid. researchgate.net This intermediate is then subject to dehydroxylation, leading to different main metabolites depending on the individual's microbiota. nih.govresearchgate.net

In some cases, 3-(4-hydroxyphenyl)propionic acid is the main metabolite observed, while in others, 3-(3-hydroxyphenyl)propionic acid is identified as the key degradation product. nih.govresearchgate.net Although not explicitly reported for this compound itself, the degradation of similar caffeic acid derivatives can also produce phenylacetic acids and benzoic acids. researchgate.net

Table 1: Identified Microbial Metabolites of this compound in In Vitro Fermentation Studies

Precursor CompoundIntermediate MetaboliteFinal Identified MetabolitesReference
This compound3-(3',4'-dihydroxyphenyl)propanoic acid3-(4-hydroxyphenyl)propionic acid OR 3-(3-hydroxyphenyl)propionic acid (Varies by donor) researchgate.net

To determine if this compound alters the microbial population in the gut, quantitative polymerase chain reaction (qPCR) analyses have been performed as part of in vitro fermentation studies. nih.gov These analyses targeted selected microorganisms to assess changes in the microbiota's composition. The results from these studies indicated that, despite being actively metabolized, this compound did not cause a significant change in the composition of the selected gut microorganisms. nih.govresearchgate.net

Identification of Microbial Metabolites (e.g., phenylpropanoic acids, phenylacetic acids, benzoic acids)

Biotransformation Processes in Non-Human Organisms (e.g., animal models, microbial systems)

The biotransformation of this compound (C-IA) in non-human organisms is an area of emerging research, with current studies primarily focused on its metabolism by microbial systems. While detailed in vivo studies in animal models are limited for C-IA itself, research on related caffeic acid derivatives provides a comparative context, and in vitro studies using microbial systems have begun to elucidate its metabolic fate.

Microbial Systems

The gut microbiota plays a crucial role in the biotransformation of complex phenolic compounds like this compound, which may not be fully absorbed in the upper gastrointestinal tract. In vitro fermentation studies using human fecal samples have demonstrated that C-IA is metabolized by the gut microbiome. researchgate.net The degradation of C-IA by gut microbes leads to the formation of various smaller phenolic metabolites. researchgate.net

Research has shown that the biotransformation of C-IA by the gut microbiome is comparable to that of other caffeic acid derivatives, such as chlorogenic acid (CQA). nih.govmdpi.com However, the specific metabolites produced from C-IA can vary between individuals, suggesting that the composition of an individual's gut microbiota influences the metabolic pathway. researchgate.net For instance, in one in vitro fermentation study, 3-(4-hydroxyphenyl)propionic acid was identified as a major metabolite in one fecal sample, whereas 3-(3-hydroxyphenyl)propionic acid was the predominant metabolite in others. researchgate.net This highlights the inter-individual variability in the microbial metabolism of this compound. researchgate.net

Studies on the microbial metabolism of structurally related caftaric acid, another ester of caffeic acid, have shown a rapid disappearance of the parent compound within hours of in vitro incubation with human fecal microbiota. nih.govmedchemexpress.com The primary metabolites identified in these studies were 3-hydroxyphenylpropionic acid and benzoic acid. nih.govmedchemexpress.com This suggests a common metabolic route for caffeic acid esters, involving hydrolysis of the ester bond followed by further microbial transformations of the released caffeic acid.

Animal Models

Direct research on the biotransformation of this compound in animal models is not extensively documented in the current scientific literature. However, studies on macrophage cell lines derived from mice (RAW 264.7) have shown that C-IA can be taken up by these cells in vitro. nih.gov After a 4-hour incubation period, approximately 75% of the initial amount of C-IA could still be detected in the cell culture medium, indicating a degree of stability and cellular interaction. mdpi.com While this is not a biotransformation study in a whole animal model, it points towards the potential for cellular uptake and subsequent metabolism. nih.gov

For context, studies on other caffeic acid derivatives in animal models, such as rats, have been conducted. For example, chicoric acid has been shown to be metabolized into caffeic acid and caftaric acid in rat liver microsomes. rsc.orgresearchgate.net Furthermore, when trans-caftaric acid was administered to rats, it was detected in the plasma along with its O-methylated derivative, trans-fertaric acid. nih.govacs.orgwikipedia.org These findings in animal models with related compounds suggest potential metabolic pathways for this compound, which would likely involve hydrolysis and methylation, although specific studies on C-IA are needed for confirmation.

Table 1: Microbial Metabolites of this compound in In Vitro Fermentation Models

Parent CompoundMicrobial SystemMetabolite(s) IdentifiedKey FindingsReference(s)
This compoundHuman Fecal Inocula (in vitro)3-(4-hydroxyphenyl)propionic acidMetabolite profiles varied between different fecal donors. researchgate.net
3-(3-hydroxyphenyl)propionic acidIdentified as a major metabolite in some fermentations. researchgate.net

Biological Activities and Underlying Molecular Mechanisms

Anti-Inflammatory Effects

Research has demonstrated that 2-Caffeoylisocitric acid (C-IA) possesses significant anti-inflammatory properties. nih.govmdpi.com Studies utilizing models such as lipopolysaccharide (LPS)-challenged macrophages have provided insights into the molecular pathways through which C-IA exerts its effects. nih.govnih.gov

A primary mechanism underlying the anti-inflammatory action of this compound is its ability to impair the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses. nih.gov In inflammatory conditions, the activation of NF-κB leads to the production of pro-inflammatory mediators. nih.govtandfonline.com this compound has been shown to interfere with this activation process in RAW 264.7 macrophages. nih.gov

The activation of the NF-κB pathway typically involves the translocation of its active subunits, such as the p65 subunit (RelA), from the cytoplasm into the nucleus, where it initiates gene transcription. nih.gov Studies have shown that this compound directly counteracts this process. nih.govnih.gov In experiments with LPS-challenged RAW 264.7 macrophages, treatment with 10 µM of this compound resulted in a direct decrease in the translocation of the p65 subunit into the nucleus. nih.govnih.gov This inhibition prevents the transcription factor from binding to target genes, thereby suppressing the inflammatory cascade at a critical control point. nih.gov

As a consequence of inhibiting the NF-κB pathway, this compound effectively downregulates the expression and secretion of key pro-inflammatory cytokines. nih.govtandfonline.com Research has documented significant reductions in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

In one study, treatment of LPS-challenged RAW 264.7 macrophages with 10 µM of this compound led to significantly lower levels of TNF-α and IL-6. nih.govnih.gov Similarly, in a model of high glucose-induced inflammation in mesangial cells, 10 µM this compound markedly reduced the secretion of TNF-α, IL-1β, and IL-6. tandfonline.comnih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels

Cell Model Treatment TNF-α Reduction IL-1β Reduction IL-6 Reduction Source(s)
High Glucose-induced Mesangial Cells 10 µM this compound Reduced to 132.8% from 200.8% (vs. control) Reduced to 157.6% from 265.0% (vs. control) Reduced to 176.5% from 375.9% (vs. control) nih.gov, tandfonline.com
LPS-challenged RAW 264.7 Macrophages 10 µM this compound Significantly lower amount in supernatant Not specified Significantly lower protein levels nih.gov, nih.gov

Inflammatory stimuli like LPS trigger the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large amounts of nitric oxide (NO), a key inflammatory mediator. nih.gov Research demonstrates that this compound can suppress this process. nih.govnih.gov In LPS-challenged RAW 264.7 macrophages, co-incubation with this compound resulted in significantly lower protein levels of iNOS. nih.gov This suppression of the iNOS protein directly leads to a reduction in the production and release of nitric oxide. nih.gov

Table 2: Effect of this compound on iNOS Expression

Cell Model Treatment Effect on iNOS mRNA Effect on iNOS Protein Source(s)
LPS-challenged RAW 264.7 Macrophages 10 µM this compound No significant difference from LPS treatment Significantly decreased compared to LPS treatment nih.gov

Beyond the NF-κB pathway, this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in mediating inflammation. nih.govmdpi.com The MAPK family includes key kinases like ERK1/2, JNK, and p38 MAPK, which become activated through phosphorylation under inflammatory conditions. nih.gov

In a study using mesangial cells stimulated by high glucose, this compound was shown to inactivate the MAPK signaling pathway. nih.govmdpi.com Treatment with the compound significantly inhibited the phosphorylation of ERK1/2, JNK, and p38 MAPK, thereby attenuating the inflammatory response mediated by this pathway. nih.gov

Table 3: Effect of this compound on MAPK Signaling Pathway in High Glucose-Treated Mesangial Cells

Kinase Effect of 10 µM this compound Significance vs. High Glucose Group Source(s)
Phosphorylated ERK1/2 (p-ERK1/2) Significant Inhibition P < 0.01 nih.gov
Phosphorylated JNK (p-JNK) Significant Inhibition P < 0.001 nih.gov
Phosphorylated p38 MAPK (p-p38 MAPK) Significant Inhibition P < 0.001 nih.gov

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Downregulation of Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Antioxidant Potential and Oxidative Stress Modulation

This compound demonstrates notable antioxidant activity and the ability to modulate cellular responses to oxidative stress. nih.govresearchgate.netresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key factor in the development of inflammation and tissue damage. nih.govresearchgate.net

A key mechanism for its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.netresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein-1 (Keap1). nih.govresearchgate.net Research has identified this compound as a Keap1-dependent Nrf2 activator. nih.gov It is proposed to disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes. nih.govtandfonline.com

In high glucose-treated mesangial cells, a model for diabetic kidney disease, this compound was found to mitigate oxidative stress. nih.govresearchgate.net This effect was associated with its ability to activate the Nrf2 signaling pathway and inactivate MAPK signaling, leading to a reduction in intracellular ROS. nih.govmdpi.com

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway.researchgate.nettandfonline.com

This compound has been identified as a potent activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. researchgate.nettandfonline.com This pathway is a critical cellular defense mechanism against oxidative stress. nih.govmdpi.com The activation of Nrf2 by this compound plays a important role in its ability to mitigate oxidative damage. researchgate.netnih.gov

Under normal conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound has been shown to disrupt the interaction between Keap1 and Nrf2. nih.gov Research using immunoprecipitation assays in mesangial cells demonstrated that in the presence of this compound, the amount of Keap1 co-precipitated with Nrf2 was reduced. nih.gov This disruption prevents the degradation of Nrf2, allowing it to translocate to the nucleus. nih.gov Molecular docking studies further support that this compound can interact with Keap1, likely due to the presence of α,β-unsaturated carbonyl and catechol moieties in its structure, which can react with critical cysteine residues in Keap1. nih.gov

Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the transcription of a suite of protective genes. nih.gov Studies have shown that this compound treatment enhances the expression of several phase II detoxifying and antioxidant enzymes. nih.gov In mesangial cells exposed to high glucose, which typically reduces the levels of these enzymes, this compound significantly increased the protein expression of heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferase A1 (GST A1) and A2 (GST A2). nih.gov This upregulation of protective enzymes is a key mechanism behind the antioxidant effects of this compound. nih.gov

Table 1: Effect of this compound on Antioxidant Enzyme Levels in High Glucose-Treated Mesangial Cells

EnzymeTreatment GroupProtein Level (relative to control)
HO-1 High GlucoseDecreased
High Glucose + this compoundIncreased
NQO1 High GlucoseDecreased
High Glucose + this compoundIncreased
GST A1 High GlucoseDecreased
High Glucose + this compoundIncreased
GST A2 High GlucoseDecreased
High Glucose + this compoundIncreased
Source: Data compiled from studies on mesangial cells. nih.gov
Disruption of Keap1-Nrf2 Interaction

Influence on Lipid Peroxidation (e.g., MDA content).nih.gov

Lipid peroxidation is a major consequence of oxidative stress, leading to cellular membrane damage. unive.it Malondialdehyde (MDA) is a well-established marker for lipid peroxidation. unive.itbrazilianjournalofscience.com.br Research has demonstrated that this compound can significantly attenuate lipid peroxidation. nih.gov In an experimental model using mesangial cells, high glucose conditions led to a marked increase in MDA content (268.2 ± 18.1% of control). nih.gov Treatment with this compound significantly decreased the MDA levels to 147.3 ± 10.8%, indicating its ability to protect cellular membranes from oxidative damage. nih.gov

Anti-Allergic Activity

Inhibition of Degranulation in Basophilic Cells (e.g., RBL-2H3 cells).nih.gov

Emerging evidence suggests that caffeic acid derivatives possess anti-allergic properties. nih.govnih.gov While direct studies on this compound's anti-allergic activity are limited, related compounds have been shown to inhibit the degranulation of mast cells and basophils, which is a key event in the allergic response. nih.govmdpi.comfrontiersin.org For example, caffeic acid methyl ester has been demonstrated to suppress the release of β-hexosaminidase and histamine (B1213489) from phorbol-12-myristate-13-acetate (PMA) and A23187-stimulated rat basophilic leukemia (RBL-2H3) cells in a concentration-dependent manner. nih.gov This inhibition of degranulation is a crucial aspect of controlling allergic reactions. nih.gov

Table 2: Illustrative Anti-Allergic Activity of a Caffeic Acid Derivative on RBL-2H3 Cells

Mediator ReleasedStimulantEffect of Caffeic Acid Derivative
β-hexosaminidase PMA/A23187Significant suppression of release
Histamine PMA/A23187Significant suppression of release
Source: Based on findings for caffeic acid methyl ester in RBL-2H3 cells. nih.gov

Role of Structural Moieties in Degranulation Inhibition

The biological activity of caffeic acid derivatives is often linked to their specific structural components. In the context of degranulation inhibition, which is a key process in allergic and inflammatory responses, the distinct parts of the this compound molecule, namely the caffeoyl and isocitrate moieties, are believed to be crucial.

Research on analogous compounds provides insight into this structure-activity relationship. For instance, studies on caffeoylquinic acids (CQAs) suggest that the caffeoyl group, particularly its catechol structure, is important for various biological activities, including antioxidant and anti-inflammatory effects. nih.govscience.gov In a study on 2-O-caffeoyl-hydroxycitric acid, a closely related compound, both the parent molecule and its methyl ester derivative demonstrated considerable degranulation inhibitory activity in rat basophilic leukemia (RBL-2H3) cells. researchgate.net This suggests that the core structure, an ester of caffeic acid and a citric acid variant, is fundamental to the observed effect. The inhibitory action was concentration-dependent and occurred without inducing cytotoxicity. researchgate.net

Furthermore, structure-activity relationship studies on various caffeoylquinic acid derivatives have shown that the number and position of caffeoyl groups can significantly influence their bioactivity. nih.govscience.gov While direct studies on the specific contribution of the isocitrate moiety of this compound to degranulation are limited, the consistent activity across similar compounds underscores the importance of the caffeic acid ester structure in mediating this inhibitory effect. researchgate.net

Modulation of Cell Proliferation and Extracellular Matrix Accumulation

Inhibition of Mesangial Cell Proliferation under High Glucose Conditions

This compound has been shown to inhibit the proliferation of mesangial cells, a key event in the progression of diabetic nephropathy, when exposed to high glucose levels. researchgate.netnih.gov In experimental models, while the compound shows no significant cytotoxicity to normal mesangial cells across a wide concentration range, it effectively reduces the increased cell viability induced by high glucose. nih.gov Specifically, at a concentration of 10 μM, this compound significantly inhibits the self-limited proliferation of mesangial cells cultured in a high-glucose environment. researchgate.netnih.gov This inhibitory effect is a crucial finding, as unchecked mesangial cell proliferation contributes to glomerular damage.

Table 1: Effect of this compound on Mesangial Cell Proliferation

ConditionCompoundConcentrationObserved EffectReference
High GlucoseThis compound10 μMSignificant inhibition of self-limited proliferation researchgate.netnih.gov
Normal GlucoseThis compound0.01 - 200 μMNo significant cytotoxicity nih.gov

Suppression of Extracellular Matrix Protein Synthesis (e.g., collagen IV, fibronectin, laminin)

A hallmark of diabetic nephropathy is the excessive accumulation of extracellular matrix (ECM) proteins, leading to fibrosis. researchgate.net this compound has demonstrated the ability to mitigate this process. researchgate.net Research shows that it alleviates the accumulation of ECM in mesangial cells under high glucose conditions. researchgate.net This is achieved, in part, by significantly blocking the synthesis of key pro-fibrotic growth factors, transforming growth factor-beta 1 (TGF-β1) and connective tissue growth factor (CTGF), which are markedly elevated by high glucose. researchgate.net Consequently, the synthesis of major ECM components, including collagen IV, fibronectin, and laminin, is suppressed. researchgate.net

Table 2: Effect of this compound on Extracellular Matrix Components under High Glucose

Target MoleculeTreatmentResultReference
TGF-β110 μM this compoundSignificantly blocked synthesis researchgate.net
CTGF10 μM this compoundSignificantly blocked synthesis researchgate.net
Collagen IV10 μM this compoundSuppressed synthesis researchgate.net
Fibronectin10 μM this compoundSuppressed synthesis researchgate.net
Laminin10 μM this compoundSuppressed synthesis researchgate.net

Potential in Plant Defense Mechanisms

Response to Pathogen Infection (e.g., Fusarium ananatum)

This compound has been identified as a key metabolite in the defense response of certain plants against pathogens. In pineapple, this compound, along with coumaroyl-isocitric acid, serves as a marker for fruitlet core rot disease, which is caused by the fungus Fusarium ananatum. nih.gov Following inoculation with the pathogen, both susceptible and tolerant pineapple cultivars synthesize caffeoyl-isocitric acid in abundance within the infected fruitlet. nih.gov Notably, the tolerant cultivar exhibits a faster and higher accumulation of these phenolic compounds, suggesting a more robust defense activation. nih.gov This dramatic increase in caffeoyl-isocitric acid levels points to its direct involvement in the plant's active defense against fungal invasion.

Role as a Phenolic Compound in Disease Resistance

The accumulation of this compound in response to infection highlights its role as a significant phenolic compound in plant disease resistance. nih.gov Phenolic compounds are well-established components of plant defense systems, acting as antimicrobial agents, signaling molecules, and precursors for physical barriers like lignin. The rapid synthesis of caffeoyl-isocitric acid in infected pineapple tissue suggests it functions as a phytoalexin, a type of antimicrobial compound produced by plants at the site of infection. nih.gov Studies have concluded that these phenolic compounds, including caffeoyl-isocitric acid, play a major role in the disease resistance of pineapple. nih.gov

Analytical Methodologies for Isolation, Characterization, and Quantification

Extraction and Purification Techniques

The initial step in studying 2-caffeoylisocitric acid involves its extraction from plant material, followed by purification to isolate the compound from other metabolites.

Hot Water Extracts

Hot water extraction is a method employed to isolate water-soluble compounds from plant materials. researchgate.netmdpi.com This technique has been utilized for extracting bioactive constituents, including phenolic compounds like this compound, from sources such as coriander and amaranth (B1665344). researchgate.netresearchgate.net The process typically involves boiling the plant material, which allows for the release of target compounds into the aqueous solution. researchgate.net For instance, a hot water extract of the aerial parts of coriander was found to contain 2-O-caffeoyl-hydroxycitric acid, a closely related compound. researchgate.net The resulting extract is a complex mixture that requires further purification steps to isolate the specific compound of interest. researchgate.netresearchgate.net

Chromatographic Separation Methods

Following initial extraction, chromatographic techniques are essential for the purification of this compound.

Preparative Liquid Chromatography: This upscaled version of high-performance liquid chromatography (HPLC) is a key technique for isolating specific compounds in larger quantities. semanticscholar.org It has been successfully used to purify this compound from crude plant extracts. nih.govsemanticscholar.org The process involves passing the extract through a column packed with a stationary phase, and a solvent system (mobile phase) is used to separate the components based on their differing affinities for the two phases. semanticscholar.org In one instance, preparative liquid chromatography yielded this compound with a purity of 91%, with the main impurities being other isomers of caffeoylisocitric acid. nih.govsemanticscholar.org

Sephadex LH-20: This gel filtration medium is widely used in the separation of natural products. researchgate.netnih.gov Sephadex LH-20 is a cross-linked dextran (B179266) that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties. researchgate.net This dual nature allows for the separation of molecules based on their size and polarity. researchgate.netnih.gov It is particularly effective for separating phenolic compounds. researchgate.netnih.gov In the purification process, a crude or partially purified extract is loaded onto a column packed with Sephadex LH-20, and elution with a suitable solvent or solvent gradient separates the compounds. researchgate.netmdpi.com This method has been used to fractionate extracts containing caffeic acid derivatives, leading to the eventual isolation of the pure compounds. researchgate.net

Spectroscopic and Spectrometric Characterization

Once isolated, the precise chemical structure and mass of this compound are determined using advanced spectroscopic and spectrometric methods.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. researchgate.net In this method, the sample is dissolved and sprayed into the mass spectrometer, where it is ionized. The high-resolution analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions with very high accuracy. For this compound, analysis in negative ion mode typically shows a deprotonated molecule [M-H]⁻. researchgate.net The exact mass measurement allows for the unambiguous determination of the molecular formula. researchgate.net

Table 1: HR-ESI-MS Data for a Caffeoyl-hydroxycitric Acid Derivative

Ion Mode Observed m/z Calculated m/z Formula
Negative [M-H]⁻ 383.0615 383.0620 C₁₆H₁₅O₁₁

Data sourced from studies on 2S,3S-2-O-caffeoyl-hydroxycitric acid, a closely related compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. researchgate.net It provides information about the chemical environment of individual atoms (specifically hydrogen and carbon) within a molecule.

¹H NMR: This technique provides information about the number and types of hydrogen atoms and their connectivity.

¹³C NMR: This provides information on the carbon skeleton of the molecule.

2D NMR (COSY, HMQC, HMBC): These experiments reveal correlations between different nuclei, helping to piece together the complete structure by showing which atoms are bonded to each other or are in close proximity. researchgate.net

The combined data from these NMR experiments allow for the definitive assignment of the caffeoyl group's position on the isocitric acid moiety, confirming the structure as this compound. researchgate.net

LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS)

LC-Q-TOF-MS/MS combines the separation power of liquid chromatography with the high-resolution mass analysis of a Q-TOF mass spectrometer. frontiersin.org After separation by LC, the compound enters the mass spectrometer, where it is ionized. A specific ion (the precursor ion, e.g., the [M-H]⁻ of this compound) is selected and fragmented. The resulting product ions are then analyzed by the TOF detector. sci-hub.se

The fragmentation pattern is characteristic of the molecule's structure. For this compound, typical fragments observed in the MS/MS spectrum include ions corresponding to the loss of the hydroxycitric acid moiety (m/z 191) and the loss of the caffeic acid unit (m/z 179). frontiersin.orgfrontiersin.org This fragmentation data provides confirmatory evidence for the structure elucidated by NMR. frontiersin.orgsci-hub.se

Table 2: Compound Names Mentioned

Compound Name
This compound
Caffeic acid
Isocitric acid
2-O-caffeoyl-hydroxycitric acid

Quantitative Analysis Approaches

The accurate quantification of this compound in various matrices, such as plant extracts and biological samples, relies on advanced analytical techniques. These methods are chosen for their sensitivity, selectivity, and ability to handle complex sample compositions. The primary approaches for quantitative analysis include High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS).

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used method for the quantification of phenolic compounds, including this compound. scielo.brscielo.br This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. phcogres.comcore.ac.uk The DAD detector then measures the absorbance of the eluting compounds across a range of wavelengths simultaneously, allowing for both quantification and preliminary identification based on the compound's UV spectrum. core.ac.uk

In the analysis of caffeic acid derivatives, detection is often set around 320-330 nm, which is the maximum absorption wavelength for these types of compounds. nih.govscience.gov For instance, the purity of this compound isolated from Amaranthus species has been evaluated using HPLC-DAD at 320 nm. nih.govmdpi.com The quantification of related compounds, such as caffeoylquinic acids in coffee, is also effectively performed at 325 nm. scielo.brscielo.brnih.gov

The mobile phase typically consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. scielo.brphcogres.com This gradient elution allows for the efficient separation of compounds with varying polarities within a reasonable timeframe. phcogres.com Method validation for HPLC-DAD approaches demonstrates good linearity, precision, and accuracy. phcogres.comcore.ac.uk Calibration curves for phenolic compounds typically show high correlation coefficients (r² > 0.99). phcogres.com

Table 1: Typical HPLC-DAD Method Parameters for Analysis of Caffeic Acid Derivatives

Parameter Typical Value/Condition Source(s)
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) phcogres.comcore.ac.uk
Mobile Phase A Water with 0.1-1% Formic Acid or 0.2% Phosphoric Acid scielo.brphcogres.com
Mobile Phase B Acetonitrile or Methanol scielo.brphcogres.com
Elution Mode Gradient phcogres.com
Flow Rate 1.0 - 1.2 mL/min scielo.brphcogres.com
Column Temperature 30 - 40°C scielo.brphcogres.com
Detection Wavelength 320 - 330 nm scielo.brnih.govscience.gov

| Injection Volume | 20 µL | phcogres.com |

This table presents a generalized summary of conditions reported for the analysis of related phenolic compounds.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. scioninstruments.com However, its application for non-volatile and thermally labile compounds like this compound presents significant challenges. Direct analysis is not feasible because such polar compounds require chemical modification, known as derivatization, to increase their volatility and thermal stability. spectroscopyonline.comresearchgate.net

The derivatization process involves converting polar functional groups (like carboxylic acids and hydroxyls) into less polar, more volatile derivatives. spectroscopyonline.com A common method is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net Once derivatized, the compound can be volatilized in the GC injector and separated on a capillary column. nist.gov

Following separation, the molecules enter the mass spectrometer, where they are fragmented by a high-energy beam of electrons in a process called Electron Ionization (EI). scioninstruments.comnist.gov This "hard" ionization technique produces a reproducible fragmentation pattern that serves as a chemical fingerprint, which can be compared against spectral libraries for identification. spectroscopyonline.com Quantitative analysis is achieved by monitoring specific ions characteristic of the derivatized target compound. While highly effective for many compound classes, the indirect nature of the analysis due to the derivatization requirement can introduce variability and is a key consideration for method development. spectroscopyonline.comresearchgate.net

Table 2: General GC-MS Workflow for Polar Analytes like this compound

Step Description Purpose Source(s)
1. Sample Preparation Extraction of the analyte from the matrix. Isolate the compound of interest. nih.gov
2. Derivatization Reaction with a silylating agent (e.g., MTBSTFA). Increase volatility and thermal stability. spectroscopyonline.comresearchgate.net
3. GC Separation Injection into GC system with a capillary column (e.g., non-polar stationary phase). Separate the derivatized analyte from other components. nist.gov
4. Ionization Electron Ionization (EI) at 70 eV. Fragment the molecule to create a characteristic mass spectrum. nist.gov

| 5. MS Detection | Analysis of fragments by a mass analyzer (e.g., quadrupole). | Identify and quantify the analyte based on its mass spectrum and retention time. | scioninstruments.comnist.gov |

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) represents a state-of-the-art approach for the quantitative analysis of this compound. This technique combines the superior separation efficiency of UPLC, which uses smaller column particles to achieve higher resolution and faster analysis times than HPLC, with the high sensitivity and specificity of HRMS detectors like Time-of-Flight (TOF) or Orbitrap. mdpi.comresearchgate.net

UPLC-HRMS is particularly well-suited for analyzing complex mixtures, such as plant extracts or biological fluids, without the need for derivatization. mdpi.comsemanticscholar.org The method provides the accurate mass of the parent ion, often with a mass accuracy of less than 5 ppm, which greatly enhances confidence in compound identification. mdpi.com For quantification, the technique can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, offering exceptional sensitivity and a wide linear dynamic range. semanticscholar.orgnih.gov

Studies on related caffeic acid derivatives and other plant metabolites have successfully used UPLC-HRMS for both qualitative profiling and precise quantification. nih.govscience.gov The validation of these methods typically demonstrates excellent linearity (r² > 0.99), precision (RSD < 10%), and accuracy (recoveries often between 90-110%). semanticscholar.orgnih.gov The high sensitivity allows for the determination of analytes at very low concentrations (ng/mL or lower). nih.gov

Table 3: Key Performance Characteristics of UPLC-HRMS for Quantitative Analysis

Parameter Typical Performance Benefit for this compound Analysis Source(s)
Linearity (r²) > 0.99 Ensures proportional response over a wide concentration range. researchgate.netsemanticscholar.org
Precision (RSD%) < 10% High reproducibility of measurements. semanticscholar.orgnih.gov
Accuracy (Recovery %) 90 - 110% The measured value is very close to the true value. researchgate.netnih.gov
Limit of Quantification (LOQ) ≤ 0.2 ng/mL Enables quantification of trace amounts in complex samples. nih.gov
Mass Accuracy < 5 ppm Provides high confidence in the identification of the analyte. mdpi.com

| Analysis Time | < 10 minutes | High throughput for analyzing large numbers of samples. | nih.gov |

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activities

The structure of 2-caffeoylisocitric acid is fundamental to its mechanism of action, particularly its antioxidant and anti-inflammatory properties. The compound features a caffeoyl moiety, which is a derivative of 3-phenylpropanoic acid, attached to an isocitric acid molecule. nih.gov This caffeoyl group, and more broadly the cinnamoyl moiety, is considered a crucial fragment for the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov

Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes. tandfonline.com Under normal conditions, Nrf2 is kept in the cytoplasm by the Keap1 protein, which promotes its degradation. tandfonline.com Research indicates that this compound can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to activate and mitigate oxidative stress. tandfonline.comnih.gov This interaction suggests that the specific arrangement of the caffeoyl and isocitric acid portions of the molecule allows it to interfere with the Keap1-Nrf2 binding. tandfonline.com

Furthermore, the compound's ability to attenuate inflammation and the accumulation of extracellular matrix in mesangial cells under high glucose is associated with its capacity to inactivate the MAPK signaling pathway. nih.gov The esterification of caffeic acid to isocitric acid creates a molecule with distinct properties that modulate these cellular signaling pathways, demonstrating a clear link between its chemical structure and its biological effects. nih.govresearchgate.net

Comparative Analysis with Related Caffeic Acid Derivatives (e.g., chlorogenic acid, caffeic acid)

When compared to other related caffeic acid derivatives, such as chlorogenic acid (an ester of caffeic acid and quinic acid) and free caffeic acid, this compound exhibits a distinct profile of biological activity. nih.govffhdj.com Studies have investigated the comparative anti-inflammatory effects of these three compounds in macrophage cells. semanticscholar.org

In one key study, RAW 264.7 macrophages were treated with 10 µM of this compound (C-IA), chlorogenic acid (CQA), or caffeic acid (CA). The results showed that all three compounds could significantly counteract the effects of lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov They were all able to decrease the expression of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme, at both the mRNA and protein levels. semanticscholar.org Similarly, the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), was significantly reduced by treatment with these caffeic acid derivatives. nih.govsemanticscholar.org This anti-inflammatory action is linked to their ability to decrease the translocation of the NF-κB p65 subunit into the nucleus. nih.govnih.gov

While all three compounds show anti-inflammatory potential, the nature of the acid esterified to the caffeic acid core influences their properties. For instance, some research suggests that the esterification of caffeic acid, as seen in chlorogenic acid, can reduce its ability to inhibit certain enzymes like α-amylase and α-glucosidase when compared to free caffeic acid. science.gov this compound, being an ester with isocitric acid, presents another variation on this theme, contributing to the diverse bioactivities within this class of compounds. nih.govuni-goettingen.de

Table 1: Comparative Anti-inflammatory Effects of Caffeic Acid Derivatives on LPS-Challenged Macrophages

CompoundEffect on iNOS ExpressionEffect on TNF-α ProductionEffect on IL-6 ProductionMechanism of Action
This compound (C-IA)Significantly decreasedSignificantly lower than LPS treatmentSignificantly lower than LPS treatmentDecreases nuclear translocation of NF-κB p65
Chlorogenic acid (CQA)Significantly decreasedLower than LPS treatmentLower than LPS treatmentDecreases nuclear translocation of NF-κB p65
Caffeic acid (CA)Significantly decreasedSignificantly lower than LPS treatmentSignificantly lower than LPS treatmentDecreases nuclear translocation of NF-κB p65

Influence of Isomeric Forms on Bioactivity

The isomeric form of this compound plays a critical role in its biological activity. The molecule contains chiral centers, leading to the possibility of multiple stereoisomers. Isocitric acid itself has four possible optical isomers, but only two, (2S,3S)- and (2S,3R)-2-hydroxycitric acid, are typically found in nature. researchgate.net This natural selectivity suggests that the specific stereochemistry is crucial for the compound's biological role.

Research has identified different isomers of caffeoylisocitric acid in various plant sources. For example, two distinct isomers were detected in finger lime (Citrus australasica). mdpi.com A study on the anti-allergic properties of coriander extract isolated and identified the active compound as specifically 2S,3S-2-O-caffeoyl-hydroxycitric acid (a synonym for an isomer of this compound). researchgate.net This compound was shown to inhibit the degranulation of rat basophilic leukemia cells, indicating a specific anti-allergic activity tied to this particular isomeric form. researchgate.net The clear identification of the (2S,3S) isomer as the active agent underscores the importance of stereochemistry in the structure-activity relationship of this compound, where the spatial arrangement of the atoms dictates the molecule's ability to interact with biological targets.

Synthetic and Biotechnological Approaches

Laboratory Synthesis of 2-Caffeoylisocitric Acid and its Analogs

The chemical synthesis of this compound and its analogs presents challenges due to the molecule's complexity and stereochemistry. However, successful total syntheses have been developed, providing access to the pure compound for research purposes.

A concise, diastereoselective synthesis of this compound has been detailed, which also includes methods for deuterium-labeling. researchgate.net This allows for precise quantitative analysis and metabolic studies. The general strategy for synthesizing such esters often involves the parallel synthesis of two key precursor molecules: a protected isocitrate derivative and a protected caffeic acid derivative. mdpi.com

For instance, a common synthetic route involves:

Preparation of Protected Isocitric Acid: Isocitric acid's carboxyl groups are typically protected as esters, for example, tri-t-butyl esters. This enhances solubility in organic solvents and prevents interference during the coupling reaction. mdpi.com

Coupling and Deprotection: The two protected fragments are then coupled to form the ester linkage. The final step involves the removal of all protecting groups to yield the target molecule, this compound. mdpi.com

The synthesis of analogs, such as other caffeic acid derivatives, often follows similar principles of esterification or amidation. mdpi.com Researchers have synthesized various analogs, including caffeic acid phenethyl ester (CAPE) and a series of derivatives with modified phenolic groups or coupled amines, to explore structure-activity relationships. researchgate.netmdpi.commdpi.com

Table 1: Key Stages in the Laboratory Synthesis of Sevanol (A Caffeic Acid Derivative Analogous to this compound) mdpi.com

StageDescriptionPrecursors/ReagentsOutcome
Branch 1: Caffeic Acid Derivative Protection of phenolic hydroxyls and conversion to acyl chloride.Caffeic acid, protecting group reagents (e.g., for MOM), thionyl chloride, toluene, DMF.Protected caffeic acid acyl chloride, with a reported yield increase from 53% to 91% for this step.
Branch 2: Isocitric Acid Derivative Esterification of isocitric acid's carboxyl groups.Isocitric acid, t-butanol.Tri-t-butyl ester of isocitric acid.
Coupling Esterification reaction between the two synthesized branches.Protected caffeic acid acyl chloride, tri-t-butyl isocitrate.Protected sevanol precursor.
Deprotection Removal of all protecting groups to yield the final product.Trifluoroacetic acid (TFA), H₂O.Sevanol.

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods offer a "green" alternative to chemical synthesis, often providing high specificity and avoiding the need for harsh chemicals and protecting groups. Research has pointed to the natural enzymatic synthesis of hydroxycinnamic acid esters, including this compound, in plants like Amaranthus cruentus. nih.gov

The enzymatic synthesis of this compound in Amaranthus involves the condensation of caffeic acid and isocitric acid, catalyzed by specific plant enzymes. nih.gov While the exact enzyme has not been fully characterized for large-scale production, related enzymatic processes have been well-studied. For example, the enzymatic synthesis of caffeoylglucaric acid from 5-caffeoylquinic acid has been demonstrated in tomato. uni-goettingen.de

Biocatalytic approaches using isolated enzymes are also being explored. Lipases, for instance, have been successfully used in the "one-pot" synthesis of caffeic acid phenethyl ester (CAPE) in non-toxic deep eutectic solvents. mdpi.com This method involves the direct esterification of caffeic acid and 2-phenylethanol (B73330), catalyzed by an immobilized lipase (B570770), such as that from Aspergillus niger. mdpi.com Such biocatalytic cascades demonstrate the potential for developing efficient, environmentally friendly routes to produce this compound and its analogs, starting from simple materials. mdpi.comchemrxiv.org

Table 2: Example of Biocatalytic Synthesis of a Caffeic Acid Ester (CAPE) mdpi.com

ParameterDetails
Reaction Type "One-pot" enzymatic esterification.
Substrates Caffeic acid (CA), 2-phenylethanol (PE).
Biocatalyst Immobilized lipase from Aspergillus niger (AnL-IM).
Solvent System Choline-chloride-based deep eutectic solvent (DES), where one substrate also acts as a solvent.
Key Condition Temperature reduction to 70-80°C after DES formation for the enzymatic reaction.
Influencing Factors Molar ratio of CA to PE, temperature, time, nature of the biocatalyst, water content.

Strategies for Enhanced Production via Plant Cell Culture or Genetic Engineering

Given that this compound is a plant secondary metabolite, plant cell culture and genetic engineering represent promising strategies for enhancing its production. nih.gov These biotechnological approaches can overcome the limitations of agricultural production and chemical synthesis.

Plant Cell Culture: Plant cell, tissue, and organ cultures are viable platforms for producing secondary metabolites. Two key strategies for enhancing yield in these systems are elicitation and precursor feeding.

Elicitation: This involves adding small amounts of signaling molecules (elicitors) to the culture medium to induce a stress response in the plant cells, which often leads to increased production of defense-related secondary metabolites. scialert.net Elicitors can be biotic (e.g., yeast extract) or abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid). scialert.netscielo.br For example, the application of methyl jasmonate and salicylic acid has been shown to significantly increase flavonoid content in cell suspension cultures of Thevetia peruviana. scielo.br

Precursor Feeding: Supplying the culture with biosynthetic precursors of the target compound can also boost production by increasing the availability of building blocks for the metabolic pathway. phcogrev.com In the case of this compound, feeding the culture with caffeic acid or isocitric acid could potentially enhance its yield.

Genetic Engineering: Genetic engineering offers more targeted approaches to increase the production of specific compounds. britannica.com This can involve modifying the plant's own genome or using microbial systems for production.

Metabolic Engineering in Plants: This strategy focuses on overexpressing genes that code for key, rate-limiting enzymes in the biosynthetic pathway of this compound. Alternatively, genes involved in competing metabolic pathways could be silenced or knocked out to channel more precursors towards the desired product. frontiersin.org

Microbial Production: The genes responsible for the biosynthesis of this compound from a plant like Amaranthus could be identified and transferred into a microbial host, such as E. coli or yeast. researchgate.net These microorganisms can be grown rapidly and cost-effectively in large-scale fermenters, offering a potentially more efficient and scalable production platform than plant cell cultures.

Future Research Directions and Translational Perspectives

Elucidation of Additional Molecular Targets and Signaling Pathways

Future research should aim to broaden the understanding of the molecular interactions of 2-caffeoylisocitric acid beyond its known effects on the NF-κB signaling pathway. nih.govffhdj.com Investigations into its potential influence on other key inflammatory pathways, such as the MAPK and JAK/STAT pathways, are warranted. Furthermore, exploring its impact on cellular processes like apoptosis, autophagy, and cell cycle regulation could reveal novel therapeutic applications. Identifying specific receptor-binding interactions and downstream effector molecules will be crucial in constructing a comprehensive mechanistic profile of this bioactive compound.

Comprehensive Multi-Omics Investigations

To achieve a holistic view of the biological effects of this compound, integrated multi-omics approaches are essential.

Metabolomics: Untargeted metabolomics studies have been employed to analyze the biochemical differences in plant varieties, some of which are known to contain this compound. researchgate.net Future metabolomics research should focus on the changes in the metabolic profile of human cells or in vivo models upon treatment with this compound. This could uncover alterations in key metabolic pathways, such as energy metabolism and lipid metabolism, providing insights into its systemic effects.

Transcriptomics: Analyzing changes in gene expression through transcriptomics (e.g., RNA-sequencing) in response to this compound treatment will identify the genes and genetic pathways that are modulated by this compound. This approach can help in understanding the primary cellular responses and adaptive mechanisms.

Proteomics: Proteomic analysis can identify changes in the protein landscape of cells or tissues exposed to this compound. This will provide a direct understanding of the functional changes occurring within the cell, including the activation or inhibition of enzymes and signaling proteins.

By integrating data from these "omics" disciplines, researchers can construct detailed network models of the compound's activity, leading to a more profound understanding of its physiological and pathological implications.

Exploration of Synergistic and Antagonistic Interactions with Other Bioactive Compounds

Investigating the interactions of this compound with other bioactive compounds is a promising area of research. Studies have shown that combinations of different phenolic compounds can result in synergistic or antagonistic effects on antioxidant activity. uni-goettingen.deresearchgate.net For instance, the interplay between caffeic acid derivatives and other antioxidants like ascorbic acid has been a subject of interest. uni-goettingen.deresearchgate.net Future studies should systematically evaluate the combined effects of this compound with other phytochemicals, such as flavonoids (e.g., quercetin, kaempferol) and other phenolic acids, which are often found together in plants. nih.gov This research could lead to the development of potent synergistic formulations for various health applications. Understanding these interactions is also crucial for predicting the net biological effect of consuming whole foods rich in these compounds.

Development of Advanced In Vitro and In Vivo (Non-Human) Models for Mechanistic Studies

To further elucidate the mechanisms of action of this compound, the development and use of more sophisticated preclinical models are necessary.

Advanced In Vitro Models: While studies have utilized cell lines like RAW 264.7 macrophages, future research could benefit from using co-culture systems, 3D cell cultures (organoids), and "organ-on-a-chip" technology. nih.govresearchgate.net These models can more accurately mimic the complex cellular environment and interactions within tissues, providing more physiologically relevant data on the compound's efficacy and mechanism.

In Vivo (Non-Human) Models: While some in vivo studies have been conducted on related compounds, more extensive research using animal models is needed for this compound. researchgate.netnih.gov These studies are essential for understanding its bioavailability, metabolism, and efficacy in a whole-organism context. Animal models of specific diseases, such as inflammatory bowel disease or arthritis, could be particularly valuable for assessing its therapeutic potential. ffhdj.com

Biotechnological Applications for Sustainable Production

Given that this compound is primarily found in specific plant species like amaranth (B1665344), exploring biotechnological methods for its sustainable production is a key future direction. nih.gov This could involve:

Plant Cell and Tissue Culture: Establishing and optimizing plant cell or tissue culture systems for the production of this compound could provide a controlled and sustainable source of the compound, independent of agricultural variables.

Metabolic Engineering: Engineering microorganisms (e.g., yeast, bacteria) or plants to enhance the biosynthesis of this compound is another promising avenue. This would involve identifying and manipulating the key enzymes and regulatory elements in its biosynthetic pathway. Research into the synthesis of related compounds like caffeoylquinic acid and caffeoylglucaric acid could provide valuable insights for this purpose. uni-goettingen.de

These biotechnological approaches could ensure a consistent and scalable supply of this compound for research and potential commercial applications, while also promoting sustainable practices.

Conclusion

Summary of Current Academic Understanding of 2-Caffeoylisocitric Acid

This compound is a significant phenolic compound, predominantly found in amaranth (B1665344) species, with demonstrated anti-inflammatory and antioxidant properties. mdpi.comnih.govresearchgate.net Its ability to modulate key signaling pathways, such as NF-κB and Nrf2, provides a molecular basis for its observed biological effects. nih.govmdpi.com Current research highlights its potential as a health-beneficial compound, particularly in the context of inflammation and diabetic complications. nih.govtandfonline.com

Outstanding Research Questions and Challenges in the Field

Despite the growing body of research, several questions remain. The complete biosynthetic pathway of this compound in plants is yet to be fully elucidated. Further in-vivo studies are needed to confirm the promising in-vitro findings and to understand its bioavailability, pharmacokinetics, and metabolism in humans. The full spectrum of its biological activities and potential therapeutic applications also warrants further investigation. A significant challenge lies in the sustainable and cost-effective production of this compound, whether through extraction from natural sources or through optimized chemical synthesis, to support future research and potential commercialization.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 2-Caffeoylisocitric acid in plant extracts?

To confirm the presence and concentration of this compound, use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for separation and structural verification. Validate the method using certified reference standards and calibration curves. Ensure reproducibility by adhering to protocols for sample preparation (e.g., solvent extraction, centrifugation) and instrument calibration . For quantification, integrate peak areas against validated standards and report limits of detection (LOD) and quantification (LOQ) as per analytical guidelines .

Q. How can researchers address challenges in isolating this compound from complex biological matrices?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges or molecularly imprinted polymers (MIPs) can improve selectivity. Optimize solvent systems (e.g., methanol-water gradients) to reduce co-elution with interferents like phenolic acids. Include blank runs and matrix-matched controls to validate recovery rates, and document purification steps in detail to enable replication .

Q. What spectroscopic methods are most effective for confirming the structural identity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester linkage between caffeic acid and isocitric acid. Infrared (IR) spectroscopy can verify functional groups (e.g., hydroxyl, carbonyl). Cross-reference spectral data with published libraries or computational simulations, and report chemical shifts and coupling constants in supplementary materials .

Advanced Research Questions

Q. How does genotypic diversity in plant species influence the biosynthesis and accumulation of this compound?

Conduct metabolomic profiling across genetically distinct cultivars (e.g., Amaranthus species) using LC-MS/MS. Correlative analyses can link single-nucleotide polymorphisms (SNPs) in biosynthetic genes (e.g., acyltransferases) to metabolite abundance. Include environmental variables (e.g., light exposure, soil nutrients) in experimental designs to account for phenotypic plasticity, as demonstrated in studies on secondary metabolite diversity .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

Systematically replicate studies under standardized conditions (e.g., cell lines, dosage ranges). Perform meta-analyses to identify confounding variables (e.g., purity levels >95%, solvent effects). Use pathway enrichment analysis to differentiate compound-specific effects from matrix interactions. Engage interdisciplinary experts to evaluate methodological rigor, as highlighted in frameworks for data contradiction analysis .

Q. How should researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

Employ isotopic labeling (e.g., ¹³C-glucose tracers) in in vitro hepatocyte models to track biotransformation products. Combine LC-high-resolution MS (LC-HRMS) with stable isotope-resolved metabolomics (SIRM) to identify phase I/II metabolites. Validate findings using knockout animal models or enzyme inhibition assays to confirm metabolic enzymes (e.g., esterases) .

Q. What methodologies assess the stability of this compound under physiological conditions?

Simulate gastrointestinal (pH 2–7.4) and plasma environments in biorelevant media. Monitor degradation kinetics via time-course HPLC-UV and identify degradation products using tandem MS. Include stability-indicating assays (e.g., forced degradation under heat/light) and report half-life (t½) and activation energy (Ea) for regulatory relevance .

Q. How can findings on this compound be integrated into broader phytochemical research frameworks?

Use systematic reviews to contextualize its role within plant defense mechanisms or human health. Apply network pharmacology to map interactions with biological targets (e.g., inflammation-related kinases). Deposit raw data in public repositories (e.g., Metabolomics Workbench) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.